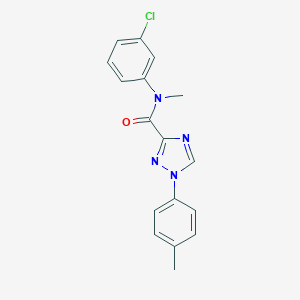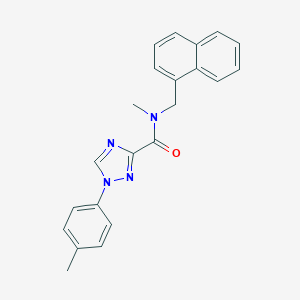
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CE-245677" and has been found to have a variety of interesting properties that make it useful for a range of different applications.
Mecanismo De Acción
The mechanism of action of CE-245677 is complex and not fully understood. However, studies have shown that this compound can interact with a range of different proteins and ion channels in the body, including voltage-gated sodium channels and TRPV1 receptors. By modulating the activity of these proteins, CE-245677 can have a range of different effects on the body.
Biochemical and Physiological Effects:
CE-245677 has been found to have a range of different biochemical and physiological effects. One of the key effects of this compound is its ability to modulate the activity of ion channels in the brain. This can have a range of different effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CE-245677 has been found to have anti-inflammatory effects, which could have implications for the treatment of a range of different inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CE-245677 has several advantages and limitations when it comes to lab experiments. One of the key advantages of this compound is its ability to modulate the activity of ion channels in the brain, which makes it useful for studying the mechanisms underlying neurological disorders. Additionally, CE-245677 has been found to have relatively low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one of the limitations of CE-245677 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving CE-245677. One area where this compound could be further studied is in the field of oncology, where it has shown promise as a potential anti-cancer agent. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of CE-245677 on ion channels in the brain. This could have implications for the development of new treatments for neurological disorders. Finally, research could be conducted to explore the potential applications of CE-245677 in other areas, such as inflammation and cardiovascular disease.
Métodos De Síntesis
The synthesis of CE-245677 is a complex process that involves several different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-pyridinylamine and 3-ethoxy-4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using a variety of different techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CE-245677 has been found to have a range of potential applications in scientific research. One area where this compound has shown promise is in the field of neuroscience. Studies have shown that CE-245677 can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of a range of neurological disorders. Additionally, CE-245677 has been found to have potential applications in the field of oncology, where it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12ClFN2O3S |
Peso molecular |
330.76 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12ClFN2O3S/c1-2-20-12-7-10(4-5-11(12)15)21(18,19)17-13-6-3-9(14)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Clave InChI |
VSUUOVOIPALBSG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)







![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
